Methyl 1H-indazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXWKIOTIDFYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425092 | |
| Record name | Methyl 1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192945-49-6 | |
| Record name | Methyl 1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Methyl 1h Indazole 4 Carboxylate and Its Analogues
Classical Synthetic Approaches to the Indazole Core
Traditional methods for constructing the indazole ring and its derivatives have laid the foundation for the synthesis of complex indazole-containing molecules. benthamdirect.comingentaconnect.com These approaches typically involve cyclization reactions to form the core structure and subsequent functionalization, such as esterification.
Cyclization Reactions for Indazole Formation
The formation of the indazole core often relies on intramolecular cyclization reactions. A variety of starting materials and reaction conditions have been explored to achieve this transformation efficiently.
One common strategy involves the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates. organic-chemistry.org This method provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org The reaction of benzynes with monosubstituted diazo compounds consistently leads to the formation of 1H-indazoles, resulting from the rearrangement of the initial 3H-indazole adduct. orgsyn.org
Another approach is the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which offers a one-pot, metal-free synthesis of indazoles in very good yields. organic-chemistry.org This method is operationally simple and demonstrates broad functional group tolerance. organic-chemistry.org Additionally, the cyclization of arylhydrazones can be achieved through electrochemical anodic oxidation, providing a sustainable method for creating the indazole framework. rsc.orgrsc.org
Recent developments include N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines, which provides access to all three tautomeric forms of indazoles. organic-chemistry.orgacs.org
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Diazo compounds, o-(trimethylsilyl)aryl triflates | Direct, efficient, mild conditions | organic-chemistry.org |
| Reaction with Hydroxylamine Derivatives | 2-Aminophenones, hydroxylamine derivatives | One-pot, metal-free, broad functional group tolerance | organic-chemistry.org |
| Electrochemical Cyclization | Arylhydrazones | Sustainable, anodic oxidation | rsc.orgrsc.org |
| N-N Bond-Forming Oxidative Cyclization | 2-Aminomethyl-phenylamines | Access to 1H, 2H, and 3H tautomers | organic-chemistry.orgacs.org |
Esterification Techniques for Carboxylate Derivatives
Once the indazole core is formed, the introduction of a carboxylate group, such as in Methyl 1H-indazole-4-carboxylate, is a crucial step. This is typically achieved through esterification of an indazole carboxylic acid.
A common method involves the nucleophilic substitution of halo esters by 1H-indazole in an alkaline solution. nih.govnih.govrug.nlresearchgate.net This reaction often yields a mixture of N-1 and N-2 isomers, with the N-1 isomer generally being the predominant product. nih.govnih.govrug.nlresearchgate.net The resulting ester derivatives can then be hydrolyzed under basic conditions to yield the corresponding indazole carboxylic acids. nih.govnih.gov The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, for instance, is achieved through the nucleophilic substitution of the indazole N-H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. nih.gov
Advanced Catalytic Methods in Indazole Synthesis
To overcome the limitations of classical methods and improve efficiency and selectivity, advanced catalytic systems, particularly those based on transition metals, have been developed for indazole synthesis. benthamdirect.comingentaconnect.com
Palladium-Catalyzed Reactions
Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of indazoles, enabling reactions that are otherwise challenging. rsc.org
Direct C-H activation and arylation have become a cornerstone of modern synthetic organic chemistry, and their application to indazoles has been extensively studied. nih.govresearchgate.net Palladium-catalyzed C-H arylation of both 1H- and 2H-indazoles with haloarenes has been successfully demonstrated. researchgate.net These reactions provide a direct route to 3-arylindazoles, which are important pharmacophores. researchgate.net For example, a PdCl2/phen/Ag2CO3/K3PO4 catalytic system has been shown to be effective for the C-H arylation of indazoles. researchgate.net The development of these methods allows for the direct functionalization of the indazole core without the need for pre-functionalized starting materials, representing a more atom-economical approach. nih.govacs.orgacs.org
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. nih.govnumberanalytics.com It has been successfully applied to the synthesis of various indazole derivatives. rsc.orgnih.govnih.gov This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. rsc.orgnumberanalytics.com
For instance, a series of indazole derivatives have been synthesized using Suzuki-Miyaura cross-coupling with a palladium catalyst from readily available starting materials. rsc.org The reaction of 3-iodo-1H-indazole with various organoboronic acids, catalyzed by palladium complexes, has been shown to be an effective method for the C-3 functionalization of the indazole ring. mdpi.com The efficiency of the Suzuki-Miyaura coupling is often influenced by the choice of catalyst, base, and solvent. nih.govmdpi.com For example, Pd(dppf)Cl2 has been identified as an effective catalyst for the coupling of bromoindazoles with pyrrole- and thiophene-boronic acids. nih.gov
| Reaction Type | Substrates | Catalyst System (Example) | Key Advantages | Reference |
|---|---|---|---|---|
| C-H Arylation | Indazoles, Haloarenes | PdCl2/phen/Ag2CO3/K3PO4 | Direct functionalization, atom economy | researchgate.net |
| Suzuki-Miyaura Coupling | Haloindazoles, Organoboronic acids | Pd(dppf)Cl2 | Versatile C-C bond formation, good functional group tolerance | rsc.orgnih.gov |
Other Transition Metal Catalysis
While palladium, rhodium, and copper are common in indazole synthesis, other transition metals also serve as effective catalysts. nih.govresearchgate.net Cobalt, in particular, has emerged as a cost-effective and efficient alternative for constructing the indazole core. nih.gov One notable method involves a Cobalt(III)-catalyzed cascade reaction that functionalizes C–H bonds. nih.gov This process allows for the one-step, convergent synthesis of N-aryl-2H-indazoles from simple starting materials like azobenzenes and a wide variety of aldehydes. nih.govnih.gov The reaction is tolerant of diverse functional groups on both the aromatic and aliphatic aldehydes. nih.gov
A key advantage of this cobalt-catalyzed approach is its operational simplicity. It can be performed on the benchtop under standard reflux conditions and has been successfully scaled up. nih.gov The use of an air-stable cationic Co(III) catalyst, with only a substoichiometric amount of acetic acid as an additive, enhances its practicality for broader applications in synthesizing highly substituted heterocycles. nih.gov
Recent reviews have comprehensively covered the landscape of transition-metal-catalyzed indazole synthesis, highlighting the continuous development of novel and efficient protocols. rawdatalibrary.netbohrium.com These strategies often focus on C–H activation and annulation sequences to build functionalized indazole derivatives with greater complexity and improved functional group tolerance. nih.govresearchgate.net
Metal-Free Catalyzed Processes
In response to the need for more sustainable and cost-effective synthetic routes, several metal-free methods for synthesizing indazoles have been developed. organic-chemistry.orgacs.orgorganic-chemistry.org These processes avoid the use of expensive and potentially toxic transition metal catalysts. organic-chemistry.orgacs.org
One prominent strategy involves the reaction of readily available 2-aminophenones with hydroxylamine derivatives. organic-chemistry.orgorganic-chemistry.org This one-pot reaction is operationally simple, insensitive to air and moisture, and demonstrates broad functional group tolerance, producing indazoles in very good yields. organic-chemistry.org Another mild, metal-free approach achieves the synthesis of 1H-indazoles from o-aminobenzoximes. acs.orgnih.gov This method relies on the selective activation of the oxime group with methanesulfonyl chloride and triethylamine, followed by intramolecular cyclization. acs.orgnih.gov
Additionally, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds. rsc.org This protocol is notable for its metal-free conditions and high functional group tolerance, affording N2-alkylated products with excellent selectivity over N1-isomers. rsc.org Metal-free methods have also been developed for the direct halogenation of 2H-indazoles, using N-halosuccinimides (NXS) in environmentally friendly solvents like water, allowing for the selective synthesis of mono- and poly-halogenated products under mild conditions. rsc.org
| Metal-Free Method | Starting Materials | Key Reagents/Catalysts | Key Features | Reference |
| Cyclization | 2-Aminophenones, Hydroxylamine derivatives | In-situ generated de-Boc-protected O-mesitylsulfonyl hydroxylamine | One-pot, mild conditions, insensitive to air/moisture, scalable. | organic-chemistry.org |
| Intramolecular Cyclization | o-Aminobenzoximes | Methanesulfonyl chloride, Triethylamine | Mild conditions (0-23 °C), good to excellent yields, scalable. | acs.orgnih.gov |
| N2-Alkylation | Indazoles, Diazo compounds | Trifluoromethanesulfonic acid (TfOH) | High regioselectivity for N2-alkylation (up to 100/0 N2/N1), broad functional group tolerance. | rsc.org |
| Halogenation | 2H-Indazoles | N-halosuccinimides (NBS, NCS) | Environmentally friendly solvents (water), mild conditions, selective mono- or poly-halogenation. | rsc.org |
Regioselective Synthesis of N-Substituted Indazoles
The direct N-alkylation of the 1H-indazole ring is complicated by its annular tautomerism, which involves the 1H-indazole and the less stable 2H-indazole forms. nih.govbeilstein-journals.org Consequently, alkylation reactions often yield a mixture of N1- and N2-substituted products, presenting a significant synthetic challenge. nih.govbeilstein-journals.org Achieving regioselectivity is crucial as the biological and physical properties of N1- and N2-substituted indazoles can differ significantly. nih.gov The development of methods that selectively produce a single regioisomer is therefore of high importance for applications in medicinal chemistry and materials science. nih.govbeilstein-journals.org
N1- versus N2-Alkylation Strategies
Controlling the outcome of indazole alkylation depends heavily on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govbeilstein-journals.org Generally, direct alkylation with an alkyl halide and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) results in a mixture of isomers with low selectivity. nih.govbeilstein-journals.org
For N1-Selectivity: Strategies to favor the N1-isomer often exploit thermodynamic control. The N1-substituted indazole is typically the more thermodynamically stable product. beilstein-journals.org Using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to provide high N1-selectivity, particularly with electron-deficient indazoles. nih.govnih.gov It is proposed that the sodium cation coordinates with the N2-nitrogen and a nearby electron-rich substituent (like a C3-ester), forming a tight ion pair that sterically hinders the N2 position and directs the alkylating agent to the N1 position. nih.govbeilstein-journals.orgresearchgate.net
For N2-Selectivity: Achieving N2-selectivity often requires conditions that favor kinetic control or utilize specific catalytic systems. The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD), can provide high N2-selectivity by forming a phosphine (B1218219) intermediate that directs alkylation to the N2-nitrogen. nih.govbeilstein-journals.org Another powerful method involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as copper(II) triflate. organic-chemistry.org This approach delivers excellent N2-selectivity across a broad range of indazole substrates and alkyl groups, effectively avoiding the formation of the N1-isomer. organic-chemistry.org Gallium/aluminum or aluminum-mediated reactions with allyl and benzyl (B1604629) bromides have also been developed for the high-yielding, regioselective synthesis of 2H-indazoles. rsc.org
| Desired Isomer | Strategy/Conditions | Proposed Rationale | Reference |
| N1-Alkylation | NaH in THF with alkyl halides | Formation of a chelated intermediate with the cation (e.g., Na+), directing alkylation to N1. Thermodynamic control. | nih.govbeilstein-journals.orgnih.gov |
| N2-Alkylation | Mitsunobu Reaction (e.g., DEAD, PPh3) | Chelation control via a phosphine intermediate directs alkylation to the N2 position. | nih.govbeilstein-journals.org |
| N2-Alkylation | Alkyl 2,2,2-trichloroacetimidates with TfOH or Cu(OTf)2 catalyst | Acid catalysis promotes selective reaction at the N2 position. | organic-chemistry.org |
| N2-Alkylation | Ga/Al or Al metal with allyl/benzyl bromides | Formation of a carbocation intermediate that reacts selectively at the N2 position. | rsc.org |
Directed Alkylation Approaches
To overcome the inherent ambiguity in N-alkylation, directed approaches utilize functional groups on the indazole ring to steer the substitution to a specific nitrogen atom. A primary example involves chelation control. nih.gov When an indazole possesses a substituent at the C3 or C7 position capable of forming a bidentate ligand with a metal cation, the regioselectivity of alkylation can be precisely controlled. nih.gov
For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of a cesium-based reagent leads to a chelation mechanism. nih.gov The cesium cation is thought to coordinate between the N2-nitrogen and the carbonyl oxygen of the ester at the C3-position. This coordination effectively blocks the N2-position, thereby directing the incoming alkyl group exclusively to the N1-nitrogen. nih.govbeilstein-journals.org This chelation-driven strategy has been supported by Density Functional Theory (DFT) calculations, which show that this arrangement is a key driver for the observed N1-regioselectivity. nih.gov
Conversely, conditions that disrupt or avoid this chelation can lead to N2-alkylation. The use of Mitsunobu conditions, for example, involves non-covalent interactions with the phosphonium (B103445) intermediate that favor substitution at the N2-position. nih.gov
Influence of Substituents on Regioselectivity
The electronic nature and steric profile of substituents on the indazole ring play a critical role in determining the N1/N2 alkylation ratio. nih.govnih.gov
Electron-withdrawing groups (EWGs): Indazoles bearing EWGs, such as carboxylate or nitro groups, often show distinct regioselective patterns.
An EWG at the C3-position , like in methyl 1H-indazole-3-carboxylate, strongly promotes N1-alkylation when using conditions like NaH in THF. nih.govresearchgate.net The ability of the C3-ester to chelate with the cation is a primary reason for this high selectivity. nih.govbeilstein-journals.org
An EWG at the C7-position , such as a nitro or carboxylate group, has the opposite effect, conferring excellent N2-regioselectivity (≥96%). nih.govresearchgate.net This is likely due to a combination of steric hindrance at the adjacent N1-position and electronic effects that make the N2-position more nucleophilic. However, a C7-carboxylate can also exhibit a lack of reactivity due to steric effects, depending on the reaction conditions. nih.gov
EWGs at the C4, C5, and C6 positions generally favor N1-alkylation under thermodynamically controlled conditions, though the selectivity may not be as pronounced as with C3-substituents. nih.gov
Electron-donating groups (EDGs) and Steric Effects:
Steric hindrance is a significant factor. Large substituents at the C3-position, such as a tert-butyl group, can influence the N1/N2 ratio, although the effect might be less predictable than electronic effects. wuxibiology.com
Substituents at the C7-position can sterically block the N1-position, thus favoring N2-alkylation regardless of their electronic nature. nih.gov
Quantum mechanical calculations have been used to analyze these substituent effects, confirming that the energy difference between the transition states for N1 and N2 alkylation is a reliable predictor of the final product ratio. wuxibiology.com For methyl indazole-3-carboxylate, a strong hydrogen bond between the carbonyl oxygen and the iminium proton in the N2 transition state model results in a very high energy difference, explaining the exceptional N2-selectivity observed under certain acidic conditions. wuxibiology.com
Reaction Mechanisms and Chemical Transformations of Methyl 1h Indazole 4 Carboxylate
Mechanistic Investigations of Indazole Formation
The synthesis of the indazole core, a critical component of Methyl 1H-indazole-4-carboxylate, can be achieved through various strategies. Mechanistic studies have shed light on the intricate pathways governing its formation, providing a foundational understanding for optimizing synthetic routes and exploring new derivatives.
Intramolecular Diazonium Coupling Mechanisms
A significant pathway to indazole derivatives involves the intramolecular cyclization of diazonium salts. One reported method involves the reaction of aryl diazonium salts with aryl diazo esters, proceeding through a key diazenium (B1233697) intermediate. researchgate.net This catalyst-free approach offers a practical route to 3-ester-functionalized indazoles. researchgate.net The proposed mechanism suggests a nucleophilic addition of the diazo compound to the diazonium salt, which is followed by denitrogenation to form a diazenium intermediate. nih.gov This intermediate then undergoes an intramolecular electrophilic cyclization to yield the indazole ring system. nih.gov This strategy, which activates the diazo compound with a diazonium salt under metal-free conditions, provides an efficient synthesis of substituted indazoles. nih.govnih.gov
Another approach involves the diazotization of o-toluidine (B26562) derivatives. In this process, the o-toluidine is treated with a diazotizing agent like sodium nitrite (B80452) in an acidic medium, leading to the formation of a diazonium salt which then undergoes ring closure involving the adjacent methyl group to form the 1H-indazole. chemicalbook.com
Tautomerism and Reactivity
Indazoles, including this compound, exhibit annular tautomerism, existing as 1H- and 2H-tautomers. nih.govresearchgate.net The 1H-indazole form is generally the more thermodynamically stable and predominant tautomer. nih.govresearchgate.net This tautomerism significantly influences the compound's synthesis, reactivity, and physical properties. nih.gov
Theoretical calculations using the B3LYP method at the 6-311G** level have been employed to study the molecular structures of indazole tautomers. aip.org These studies indicate that the N1-H form is more stable than the N2-H form. aip.org The energy difference between the tautomers and the reaction conditions can dictate the outcome of synthetic transformations. researchgate.net The greater stability of the 1H-form has been confirmed by thermochemical and photochemical studies, irrespective of solvent effects. chemicalbook.com The reactivity of the different nitrogen atoms in the indazole ring is a key factor in derivatization reactions, with the N-1 and N-2 positions exhibiting different nucleophilic characteristics. nih.gov
Common Chemical Reactions and Derivatization Potential
This compound serves as a versatile scaffold for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. Its reactivity is characterized by transformations at the indazole nitrogen, the ester group, and the aromatic ring.
Nucleophilic Substitution Reactions
The nitrogen atoms of the indazole ring are nucleophilic and readily undergo substitution reactions. Alkylation of the indazole nitrogen is a common transformation. For instance, the reaction of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene results in the nucleophilic substitution of the N-H hydrogen, yielding methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. nih.gov Similarly, methylation using methyl iodide in the presence of a base like sodium hydride in dimethylformamide leads to the formation of 1-methyl-1H-indazole-3-carboxylic acid methyl ester. prepchem.com
The regioselectivity of N-alkylation can be influenced by reaction conditions, such as the choice of base and solvent. nih.gov For example, using sodium hydride in tetrahydrofuran (B95107) can favor N-1 alkylation, while the use of dimethylformamide can lead to a decrease in N-1 regioselectivity. nih.gov Density functional theory (DFT) calculations have been used to understand the mechanisms behind this regioselectivity, suggesting that chelation with certain cations can direct substitution to the N-1 position. beilstein-journals.org
Hydrolysis of Ester Groups
The methyl ester group at the 4-position of the indazole ring can be hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide. The resulting carboxylate salt is then acidified to yield the free carboxylic acid. This transformation is a key step in the synthesis of various derivatives where the carboxylic acid functionality is required for further modifications, such as amide bond formation. A process for preparing 1-methylindazole-3-carboxylic acid involves the hydrolysis of the corresponding ester. google.com
Reduction Reactions
The ester group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LAH) are capable of reducing esters to alcohols. harvard.edu The reaction involves the nucleophilic attack of a hydride ion from the reducing agent onto the electrophilic carbonyl carbon of the ester.
Alternatively, a two-step procedure involving activation of the carboxylic acid (obtained from hydrolysis of the ester) followed by reduction can be employed. For instance, the carboxylic acid can be converted to a mixed anhydride (B1165640) and then reduced with sodium borohydride. nih.gov This method offers a milder alternative to LAH for the selective reduction of the carboxylic acid group. nih.gov
Condensation Reactions
The indazole nucleus, a key structural feature of this compound, readily participates in condensation reactions. A notable example is the reaction with aldehydes, such as formaldehyde (B43269), which has been studied for various substituted indazoles. nih.govacs.org These reactions typically occur under acidic or neutral conditions and involve the nucleophilic attack of the indazole nitrogen on the carbonyl carbon of the aldehyde. nih.gov
For NH-indazoles, the reaction with formaldehyde in the presence of aqueous hydrochloric acid leads to the formation of N1-hydroxymethyl derivatives. nih.govacs.org The mechanism involves the protonation of formaldehyde, enhancing its electrophilicity, followed by attack from the neutral indazole molecule. nih.gov While indazole itself and its 4-, 5-, and 6-nitro derivatives readily react, certain substituents, like a 7-nitro group, can inhibit the reaction. nih.gov Given this trend, it is anticipated that this compound would undergo a similar condensation with formaldehyde at the N1 position. The reaction is reversible, and the resulting adducts, which are essentially hemiaminals, can decompose back to the starting materials, particularly when heated in water. nih.gov
Table 1: Reactivity of Substituted Indazoles in Condensation with Formaldehyde
| Indazole Derivative | Reactivity | Product |
|---|---|---|
| Indazole | Reactive | (1H-Indazol-1-yl)methanol |
| 4-Nitro-1H-indazole | Reactive | (4-Nitro-1H-indazol-1-yl)methanol |
| 5-Nitro-1H-indazole | Reactive | (5-Nitro-1H-indazol-1-yl)methanol |
| 6-Nitro-1H-indazole | Reactive | (6-Nitro-1H-indazol-1-yl)methanol |
| 7-Nitro-1H-indazole | Non-reactive | No reaction |
This table summarizes the observed reactivity of various indazole derivatives with formaldehyde in aqueous HCl, as reported in the literature. nih.gov
Electrophilic Aromatic Substitution on the Indazole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity of EAS on a substituted ring is governed by the electronic properties of the existing substituents. libretexts.org
In this compound, the indazole ring system is subjected to the directing effects of both the fused pyrazole (B372694) ring and the electron-withdrawing methyl carboxylate group at the C4 position. The pyrazole ring itself has a complex influence, while the ester group is a deactivating, meta-directing group for electrophilic attack on the benzene (B151609) portion of the molecule. Therefore, electrophiles are directed away from the positions ortho and para to the C4-carboxylate group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific outcome of an EAS reaction on this compound would depend on the reaction conditions and the nature of the electrophile, with substitution anticipated at positions dictated by the combined electronic influences of the heterocyclic system and the C4-substituent.
Table 2: General Principles of Electrophilic Aromatic Substitution
| Reaction Type | Typical Reagents | Electrophile (E+) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ |
This table outlines common electrophilic aromatic substitution reactions and the electrophiles generated. masterorganicchemistry.com
Acyl Glucuronidation
Acyl glucuronidation is a significant metabolic pathway for compounds containing a carboxylic acid moiety. nih.gov This Phase II biotransformation involves the conjugation of glucuronic acid from the donor cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to the carboxylic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver. osti.gov
While this compound itself is a methyl ester, it can be a substrate for in vivo hydrolysis by esterase enzymes to form its corresponding carboxylic acid, 1H-indazole-4-carboxylic acid. This carboxylic acid metabolite would then be susceptible to acyl glucuronidation. nih.gov The resulting acyl glucuronide is generally more water-soluble, facilitating its elimination from the body. osti.gov However, acyl glucuronides are a unique class of metabolites as they can be chemically reactive and unstable, sometimes leading to covalent binding with macromolecules. nih.gov The formation of ester glucuronides is a documented metabolic pathway for related indazole carboxamide structures. nih.gov
Table 3: Key Aspects of Acyl Glucuronidation
| Feature | Description |
|---|---|
| Substrate | Typically a carboxylic acid-containing molecule. |
| Enzyme | UDP-glucuronosyltransferases (UGTs). osti.gov |
| Cofactor | Uridine 5'-diphosphoglucuronic acid (UDPGA). osti.gov |
| Product | An acyl glucuronide conjugate. |
| Significance | Generally increases water solubility and facilitates excretion; considered a detoxification pathway. osti.gov |
| Potential Liability | Can be chemically reactive, leading to covalent modification of proteins. nih.gov |
Advanced Mechanistic Insights via Computational Studies
Computational chemistry provides powerful tools for understanding reaction mechanisms, molecular properties, and stability. acs.org For the indazole ring system, theoretical calculations have been employed to investigate thermodynamic and mechanistic aspects of its chemical reactions. nih.gov
For instance, studies on the reaction of indazoles with formaldehyde have utilized methods like B3LYP/6-311++G(d,p) with gauge-invariant atomic orbitals (GIAOs) to provide a sound theoretical basis for experimental observations. acs.org Such calculations can determine the relative stability of different tautomers (e.g., 1H vs. 2H indazole tautomers), with results indicating the 1H-tautomer is generally more stable. nih.gov These computational approaches can also model the reaction pathways, helping to distinguish between possible mechanisms, such as whether the reaction proceeds through a neutral or a protonated intermediate. nih.govacs.org In the context of this compound, computational studies could predict the most likely sites for electrophilic attack, rationalize the stability of reaction intermediates, and provide insights into the spectroscopic characteristics of the molecule and its derivatives.
Table 4: Application of Computational Methods to Indazole Chemistry
| Computational Method | Application/Insight Provided | Reference |
|---|---|---|
| MP2/6-31G** | Calculation of tautomer stability (1H vs. 2H). | nih.gov |
| B3LYP/6-311++G(d,p) | Theoretical basis for experimental NMR observations. | acs.org |
| GIAO | Calculation of NMR chemical shifts. | acs.org |
| Gaussian-16 | Software package used for quantum chemistry calculations. | acs.org |
This table highlights computational methods used to study indazole systems and the types of insights they can provide.
Biological Activity and Pharmaceutical Research Applications
Role as a Key Intermediate in Drug Discovery and Development
Methyl 1H-indazole-4-carboxylate serves as a fundamental intermediate in the synthesis of numerous pharmaceutical compounds. chemimpex.combloomtechz.com Its indazole core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. nih.govresearchgate.net The unique arrangement of its atoms allows for various chemical modifications, enabling chemists to design and construct complex drug candidates with enhanced potency and selectivity. bloomtechz.com
The utility of this compound extends to the development of therapeutics for a range of diseases, including inflammatory conditions and neurological disorders. chemimpex.com Its adaptability for creating diverse molecular structures makes it an invaluable tool for researchers aiming to develop novel therapeutic agents. chemimpex.com For instance, it is a precursor in the synthesis of compounds that have shown promise as anti-inflammatory and analgesic drugs. chemimpex.com
The process often involves modifying the indazole core through reactions like halogenation followed by cross-coupling, which allows for the introduction of various substituents. bloomtechz.com The methyl ester group also provides a versatile handle for further chemical transformations, expanding its utility in creating new compounds with specific desired properties. bloomtechz.com This adaptability has solidified the role of this compound as a key player in advancing pharmaceutical research and innovation. chemimpex.com
Anticancer Research and Mechanisms
The indazole scaffold, for which this compound is a key starting material, is present in several FDA-approved anticancer drugs. nih.govrsc.org This has spurred significant interest in developing new indazole derivatives as potential cancer therapies. nih.govnih.gov Research has shown that these derivatives can combat cancer through various mechanisms, including inhibiting cancer cell growth, inducing programmed cell death, modulating critical signaling pathways, and preventing the formation of new blood vessels that feed tumors. nih.govresearchgate.net
Inhibition of Cancer Cell Proliferation
Derivatives synthesized from indazole scaffolds have demonstrated potent activity in inhibiting the proliferation of various cancer cell lines. nih.govnih.gov For example, one study reported the synthesis of a series of indazole derivatives, with one compound, designated as 2f, showing significant growth inhibitory activity against several cancer cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.23 to 1.15 μM. nih.govrsc.org Another study found that a different indazole derivative, compound 6o, had a promising inhibitory effect on the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.govmdpi.com
The antiproliferative activity of these compounds is often evaluated using the MTT assay, a colorimetric method to assess cell viability. nih.govmdpi.com The results from these studies highlight the potential of indazole derivatives to serve as a basis for the development of new anticancer drugs that can effectively halt the uncontrolled growth of cancer cells.
Below is a table summarizing the antiproliferative activity of selected indazole derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Various | 0.23–1.15 | nih.govrsc.org |
| 6o | K562 | 5.15 | nih.govmdpi.com |
Apoptosis Induction
In addition to inhibiting proliferation, many indazole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Apoptosis is a natural process that eliminates damaged or unwanted cells, and its induction is a key strategy in cancer therapy.
One study demonstrated that compound 2f, an indazole derivative, dose-dependently promoted apoptosis in 4T1 breast cancer cells. nih.govrsc.org This was associated with an increase in the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The study also observed a loss of mitochondrial membrane potential, further supporting the involvement of the mitochondrial apoptotic pathway. nih.gov Another indazole derivative, compound 6o, was also confirmed to affect apoptosis, possibly by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway. nih.govmdpi.com
These findings indicate that indazole-based compounds can trigger the self-destruction of cancer cells, making them promising candidates for further development as anticancer agents.
Kinase Pathway Modulation and Inhibition
Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. nih.gov Dysregulation of kinase activity is a common feature of many cancers. nih.gov Several indazole derivatives have been developed as kinase inhibitors, demonstrating significant anticancer activity. nih.govresearchgate.net
The indazole scaffold is a key component of several approved kinase inhibitor drugs, including:
Axitinib: An inhibitor of vascular endothelial growth factor receptors (VEGFRs). researchgate.net
Pazopanib: A multi-kinase inhibitor. researchgate.net
Entrectinib: An inhibitor of tropomyosin receptor kinases (TRKs), ROS1, and anaplastic lymphoma kinase (ALK). nih.gov
Research is ongoing to develop novel indazole-based kinase inhibitors. For example, some derivatives have been investigated for their potential to inhibit p21-activated kinase 1 (PAK1), a kinase associated with tumor progression and metastasis. nih.gov One such derivative, compound 30l, showed excellent PAK1 inhibition with an IC50 of 9.8 nM and high selectivity. nih.gov Other research has focused on developing inhibitors for kinases such as Fibroblast Growth Factor Receptors (FGFRs) and polo-like kinase 4. nih.govnih.gov The ability of indazole derivatives to target specific kinases makes them a valuable class of compounds for developing targeted cancer therapies. dntb.gov.ua
Antiangiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. waocp.orgwaocp.org Inhibiting angiogenesis is therefore a key strategy in cancer treatment.
Studies have shown that some indazole derivatives possess antiangiogenic properties. For instance, research on a carbothioamide derivative demonstrated its ability to inhibit blood vessel sprouting in a rat aorta angiogenesis assay, with an IC50 of 56.9 µg/mL. waocp.orgwaocp.org This compound also inhibited the proliferation of human umbilical vein endothelial cells (HUVECs), which are crucial for forming the lining of blood vessels. waocp.orgwaocp.org The antiangiogenic activity of indazole derivatives is often linked to the inhibition of key signaling pathways involved in blood vessel formation, such as the VEGF pathway. waocp.org
Therapeutic Potential in Specific Cancer Types
The versatility of the indazole scaffold has led to the investigation of its derivatives against a wide range of specific cancer types. nih.govnih.gov For example, derivatives of this compound have shown promise in preclinical studies for:
Breast Cancer: Compound 2f was found to inhibit the proliferation, colony formation, migration, and invasion of the 4T1 breast cancer cell line and suppressed tumor growth in a mouse model. nih.gov
Chronic Myeloid Leukemia: Compound 6o exhibited a promising inhibitory effect against the K562 cell line. nih.govmdpi.com
Lung, Prostate, and Liver Cancers: Indazole derivatives have been evaluated for their inhibitory activities against human lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govmdpi.com
Renal Cell Carcinoma: The FDA-approved kinase inhibitor Axitinib, which contains an indazole core, is used for the treatment of this cancer. mdpi.com
The table below provides a summary of the therapeutic potential of various indazole derivatives in specific cancers:
| Indazole Derivative/Drug | Cancer Type | Key Findings | Reference |
| Compound 2f | Breast Cancer | Inhibited proliferation, migration, and invasion; suppressed tumor growth in vivo. | nih.gov |
| Compound 6o | Chronic Myeloid Leukemia | Promising inhibitory effect on K562 cells. | nih.govmdpi.com |
| Axitinib | Renal Cell Carcinoma | FDA-approved tyrosine kinase inhibitor. | mdpi.com |
| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | FDA-approved multi-kinase inhibitor. | researchgate.net |
| Entrectinib | Non-Small Cell Lung Cancer | FDA-approved inhibitor of TRK, ROS1, and ALK. | nih.gov |
Anti-inflammatory and Analgesic Properties
The indazole framework is a key component in various compounds known for their anti-inflammatory and analgesic effects. rjeid.com Research into indazole derivatives has been spurred by the success of drugs like Indomethacin, an indole (B1671886) derivative used clinically for inflammatory disorders. researchgate.net The core structure of indazole is recognized for its potential to yield potent anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX). rjeid.comnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting COX enzymes, which are central to the inflammatory pathway. nih.gov
A key mechanism behind the anti-inflammatory action of indazole derivatives is their ability to modulate pro-inflammatory cytokines. nih.govnih.gov Cytokines are signaling proteins that play a crucial role in orchestrating the inflammatory response. An imbalance between pro-inflammatory and anti-inflammatory cytokines can lead to chronic inflammation and tissue damage. nih.gov
Studies have shown that certain compounds can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6, which are released by macrophages and other immune cells upon stimulation by agents like lipopolysaccharide (LPS). nih.gov For instance, acetate (B1210297) treatment in LPS-stimulated primary astrocytes has been found to decrease the production of TNF-α and IL-1β. nih.gov This modulation disrupts inflammatory signaling pathways, including those involving MAPK and NF-κB, thereby exerting an anti-inflammatory effect. nih.gov Furthermore, some compounds not only reduce pro-inflammatory cytokines but also enhance the expression of anti-inflammatory cytokines like Transforming Growth Factor-beta1 (TGF-β1) and IL-4, contributing to the resolution of inflammation. nih.gov
The anti-inflammatory potential of indazole derivatives is frequently evaluated using established in vivo models, such as the carrageenan-induced hind paw edema model in rats. nih.govnih.govresearchgate.net This model is a standard for screening compounds for acute anti-inflammatory activity. researchgate.net The injection of carrageenan, a phlogistic agent, induces a predictable and measurable inflammatory response characterized by edema (swelling). nih.govresearchgate.net
The inflammatory response in this model occurs in two phases. The initial phase involves the release of histamine (B1213489) and serotonin (B10506), while the later phase is associated with the release of prostaglandins (B1171923) and other inflammatory mediators. researchgate.net Studies on indazole and its derivatives have demonstrated a significant, dose-dependent inhibition of paw edema in this model. nih.govnih.gov For example, 5-aminoindazole (B92378) showed a maximum inhibition of 83.09% at a dose of 100 mg/kg, an effect comparable to the standard drug diclofenac. researchgate.net This indicates the potent anti-inflammatory action of the indazole scaffold in a live biological system.
Antimicrobial and Antifungal Activities
Heterocyclic compounds, including indazoles, are a cornerstone in the search for new antimicrobial agents to combat the rise of drug-resistant pathogens. researchgate.net Indazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi. nih.gov
Derivatives based on heterocyclic scaffolds have shown promising results against both Gram-positive and Gram-negative bacteria. For example, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values often significantly lower than reference drugs like ampicillin (B1664943) and streptomycin. nih.gov Similarly, substituted 1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-Indazoles have also been synthesized and screened for their antibacterial properties. researchgate.net Another study on 1,3,4-oxadiazole (B1194373) derivatives containing a carboxylate moiety found several compounds with good activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.com
Table 1: In Vitro Antibacterial Activity of Selected Heterocyclic Carboxylate Derivatives (MIC in mg/mL)
| Compound/Drug | Bacillus cereus | Staphylococcus aureus | Enterobacter cloacae | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhimurium |
|---|---|---|---|---|---|---|
| Compound 1 | 0.015 | >0.06 | >0.06 | 0.015 | >0.06 | 0.03 |
| Compound 2 | 0.015 | 0.03 | 0.03 | 0.03 | 0.03 | 0.015 |
| Compound 3 | 0.015 | 0.03 | 0.03 | 0.03 | 0.03 | 2.015 |
| Compound 8 | 0.008 | 0.03 | 0.004 | 0.03 | 0.03 | 0.03 |
| Compound 11 | 0.008 | 0.03 | 0.011 | 0.015 | 0.011 | 0.03 |
| Compound 12 | 0.03 | 0.03 | 0.03 | 0.004 | 0.03 | 0.03 |
| Compound 17 | 0.03 | 0.008 | 0.03 | 0.03 | 0.03 | 0.03 |
| Ampicillin | 0.3 | 0.3 | 0.3 | 0.3 | 0.3 | 0.3 |
| Streptomycin | 0.6 | 0.6 | 0.6 | 0.6 | 0.6 | 0.6 |
Data sourced from a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov
The antifungal potential of indazole-related structures has also been explored. Studies on new γ-lactam and 1,3-oxazole derivatives synthesized from hippuric acid showed good antimicrobial activity against Candida albicans. researchgate.net In a study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, the compounds exhibited good to excellent antifungal activity, with one compound being particularly potent. nih.gov The most sensitive fungus was identified as Trichoderma viride. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Heterocyclic Carboxylate Derivatives (MIC in mg/mL)
| Compound/Drug | Trichoderma viride | Candida albicans | Aspergillus fumigatus |
|---|---|---|---|
| Compound 1 | 0.008 | 0.015 | 0.03 |
| Compound 2 | 0.008 | 0.015 | 0.03 |
| Compound 3 | 0.008 | 0.015 | 0.03 |
| Compound 8 | 0.008 | 0.011 | 0.03 |
| Compound 11 | 0.008 | 0.011 | 0.03 |
| Compound 15 | 0.004 | 0.008 | 0.015 |
| Ketoconazole | 0.3 | 0.3 | 0.3 |
| Bifonazole | 0.6 | 0.6 | 0.6 |
Data sourced from a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the discovery of novel anti-tubercular agents. japsonline.com Heterocyclic compounds, including those with indole and indolizine (B1195054) cores, have been a focus of this research. nih.govacs.org
Several studies have identified derivatives with significant inhibitory activity against Mycobacterium tuberculosis H37Rv and clinical MDR strains. nih.gov For instance, certain indolizine derivatives showed promising activity, with one compound displaying a MIC of 4 µg/mL against the H37Rv strain and 32 µg/mL against an MDR strain. nih.gov Similarly, indole-2-carboxamide derivatives have been identified as potent inhibitors of the MmpL3 transporter in M. tuberculosis, showing exceptional activity in animal models of TB infection. acs.org The structure-activity relationship studies of various coumarin (B35378) hybrids also revealed that the presence of electron-withdrawing groups tended to boost anti-tubercular activity. nih.gov
Table 3: Anti-tubercular Activity of Selected Indolizine Derivatives (MIC in µg/mL)
| Compound | M. tuberculosis H37Rv | M. tuberculosis MDR Strain |
|---|---|---|
| Compound 2d | 16 | 64 |
| Compound 2e | 16 | 64 |
| Compound 4 | 4 | 32 |
| Isoniazid | 0.05 | >10 |
| Rifampicin | 0.1 | >40 |
Data sourced from a study on substituted 7-methyl and 7-formylindolizines. nih.gov
Antidiabetic Research
The potential of indazole derivatives, including those based on this compound, in the management of diabetes has been a subject of significant investigation. This research primarily focuses on the inhibition of key enzymes involved in carbohydrate digestion.
Derivatives of this compound have demonstrated notable inhibitory effects against both α-amylase and α-glucosidase, two critical enzymes in carbohydrate metabolism. tandfonline.com The inhibition of these enzymes can help to control postprandial hyperglycemia, a common issue in diabetes mellitus. researchgate.net
A study involving a series of indazole derivatives (compounds 1–13) revealed good inhibitory potential against both enzymes. The half-maximal inhibitory concentration (IC₅₀) values for α-amylase inhibition ranged from 15.04 ± 0.05 to 76.70 ± 0.06 µM, while for α-glucosidase, the IC₅₀ values were between 16.99 ± 0.19 and 77.97 ± 0.19 µM. tandfonline.com Notably, some of these derivatives displayed inhibitory activities comparable to the standard drug, acarbose. tandfonline.com Molecular docking simulations have been employed to understand the binding interactions between these indazole derivatives and the active sites of the enzymes. tandfonline.com
Table 1: Inhibitory Activity of Indazole Derivatives against α-Amylase and α-Glucosidase tandfonline.com
| Compound/Standard | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| Derivative 8 | Significant Inhibition | Significant Inhibition |
| Derivative 9 | Significant Inhibition | Significant Inhibition |
| Derivative 10 | Significant Inhibition | Significant Inhibition |
| Derivative 12 | Significant Inhibition | Significant Inhibition |
| Acarbose (Standard) | 12.98 ± 0.03 | 12.79 ± 0.17 |
Neuroprotection and Central Nervous System Applications
The therapeutic potential of indazole derivatives extends to neuroprotection and applications within the central nervous system. While direct studies on this compound for neuroprotection were not prominent in the search results, the broader class of indazole compounds is recognized for its relevance in this area. For instance, certain indazole derivatives are investigated as intermediates in the synthesis of compounds with psychoactive properties, acting as agonists of cannabinoid receptors. nih.gov
Enzyme Inhibition Studies beyond Cancer and Diabetes
The inhibitory action of this compound and its analogs is not limited to enzymes related to cancer and diabetes. Research has explored their effects on other significant enzymes, such as those involved in viral replication and immune response.
Integrase strand transfer inhibitors (INSTIs) are a critical component of antiretroviral therapy for HIV-1/AIDS, and research into new and more effective INSTIs is ongoing. nih.gov These inhibitors work by blocking the integration of viral DNA into the host cell's genome. nih.govnih.gov While the search results did not specifically name this compound as an HIV integrase inhibitor, the indazole scaffold is a key structural feature in the design of some of these inhibitors. google.com The development of novel INSTIs with modified scaffolds is a continuing area of research to combat drug-resistant HIV mutants. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression and is a significant target in cancer immunotherapy. mdpi.comnih.govrsc.org The overexpression of IDO1 in many cancer cells helps tumors evade the immune system. nih.govbohrium.com
A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit the IDO1 enzyme. nih.gov One particular compound from this series demonstrated a potent IDO1 inhibitory activity with an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound was also found to decrease the expression of IDO1 induced by interferon-gamma. nih.gov The study suggests that the N-hydrogen in the indazole moiety is critical for a hydrogen bonding network within the active site of IDO1, which is essential for its inhibition. mdpi.com
Interaction Studies with Biological Macromolecules
The interaction of this compound derivatives with biological macromolecules is a key aspect of their mechanism of action. In the context of enzyme inhibition, molecular docking studies have been instrumental in visualizing and understanding these interactions. For instance, in the case of α-amylase and α-glucosidase inhibition, docking simulations help to rationalize how the indazole derivatives bind to the enzymes. tandfonline.com
Similarly, for IDO1 inhibition, the interaction of the indazole scaffold with the heme group and amino acid residues within the enzyme's active site is crucial for inhibitory activity. mdpi.comnih.gov The hydrogen bonding involving the indazole's N-hydrogen is a prime example of such critical interactions. mdpi.com
of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data published regarding the protein binding affinity or nucleic acid interactions of the chemical compound This compound .
Extensive searches of chemical databases and scholarly articles did not yield any studies that have directly investigated or reported on the binding of this compound to proteins or its interaction with nucleic acids. Research on indazole derivatives is prevalent in medicinal chemistry, with many studies focusing on the synthesis and biological evaluation of various substituted indazoles for a range of therapeutic targets. However, these investigations have centered on other isomers, such as methyl 1H-indazole-3-carboxylate and methyl 1H-indazole-5-carboxylate, or more complex derivatives.
Similarly, while there is research into the interaction of certain indazole-based compounds with biological macromolecules, including their potential as kinase inhibitors or DNA intercalating agents, no such studies have been found for this compound itself. The available information is primarily limited to its chemical properties and its use as a synthetic intermediate.
Therefore, the sections on Protein Binding Affinity and Nucleic Acid Interactions, as outlined in the request, cannot be populated with the required detailed research findings and data tables due to the absence of relevant scientific evidence.
Structure Activity Relationship Sar and Structural Optimization Studies
General Principles of Indazole SAR
The indazole nucleus is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This core structure is considered a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form and is typically the predominant isomer. nih.gov This stability makes the 1H-indazole scaffold a reliable and common starting point in drug design.
The indazole core serves as a versatile template in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. nih.gov Its unique 10-pi electron aromatic system endows it with specific electronic and chemical properties that facilitate interactions with biological targets. researchgate.net Many kinase inhibitors developed for cancer therapy, such as Axitinib and Pazopanib, feature the indazole moiety, highlighting its importance as a structural motif in modern drug discovery. researchgate.netnih.gov Docking models have confirmed that the 1H-indazole motif can establish effective interactions within the active sites of enzymes, such as indoleamine 2,3-dioxygenase (IDO1), cementing its status as a key pharmacophore. nih.gov
Influence of Substituents on Biological Activity
The biological activity of the indazole scaffold can be finely tuned by the strategic placement of various substituents on the ring system. SAR studies consistently show that the nature and position of these substituents are critical determinants of potency and selectivity.
Specifically, substituents at the C3, C4, C5, and C6 positions of the indazole ring have been shown to play a crucial role in modulating biological activity. nih.govnih.govmitwpu.edu.in
C3 and C6 Positions: In one study, placing a hydrophobic group at the C3 position and a hydrophilic group at the C6 position was investigated. Exchanging the positions of these groups was explored to understand its impact on anti-cancer activity. nih.gov
C4 and C6 Positions: For inhibitors of the IDO1 enzyme, SAR analysis revealed that the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold are crucial for inhibition. nih.gov
C4 Position: The C4 position has been a particular focus for modification. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, libraries of compounds were created with variations at the C4 position to explore new binding interactions within the ATP binding site of the receptor. researchgate.net
C5 and C6 Positions: For antibacterial applications, compounds with substitutions at the 5th and 6th positions of the indazole ring were found to exhibit enhanced hydrogen bond interactions with the target DNA gyrase B. mitwpu.edu.in
The following table summarizes research findings on the influence of substituents at various positions on the indazole ring.
Table 1: Influence of Substituents on the Biological Activity of Indazole Derivatives
| Position(s) | Target/Activity | Observation | Reference(s) |
|---|---|---|---|
| C3, C6 | Anti-cancer | The nature (hydrophilic/hydrophobic) and placement of groups at these positions significantly affect activity. | nih.gov |
| C4, C6 | IDO1 Inhibition | Substituents at both positions are crucial for inhibitory potency. | nih.gov |
| C4 | FGFR Inhibition | Variation at this position allows for exploration of new binding subpockets. | researchgate.net |
Role of Carboxylic Acid and Ester Moieties in Activity
Functional groups like carboxylic acids and esters, such as the methyl carboxylate group in Methyl 1H-indazole-4-carboxylate, are pivotal in defining the compound's chemical properties and biological interactions. The ester moiety is often considered a versatile chemical handle. bloomtechz.com It can be readily converted into other functional groups, a common strategy in medicinal chemistry to create a library of related compounds for SAR studies.
Key transformations include:
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. bloomtechz.comnih.gov
Amide Formation: The ester can be converted into a wide range of amides. bloomtechz.com
Reduction: The ester can be reduced to an alcohol. bloomtechz.com
These transformations allow chemists to systematically probe the effects of changing the electronic and steric properties at that position. The carboxylic acid itself possesses a broad range of chemical reactivity, making it a valuable functional group for establishing interactions with biological targets. bloomtechz.com For instance, in a study of indazole-3-carboxamides, the specific attachment of the carboxamide linker at the C3 position was found to be critical for activity as a calcium-release activated calcium (CRAC) channel blocker. The active compound, an indazole-3-carboxamide, was potent, whereas its reverse amide isomer was completely inactive, demonstrating the stringent positional and structural requirements of this functional group for biological activity. nih.gov In some related heterocyclic compounds, the presence of an ester or amide group has been identified as an essential structural feature for certain biological activities, such as antiplatelet effects. nih.gov
Computational Approaches to SAR
Computational chemistry provides powerful tools to investigate SAR, offering insights that can guide the design and optimization of new drug candidates.
QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For indazole derivatives, both 2D and 3D-QSAR models have been developed to predict their potency as inhibitors of various targets, such as Hypoxia-Inducible Factor-1α (HIF-1α) and Th-tyrosine kinase (TTK). nih.govgrowingscience.com
These models use calculated molecular descriptors (e.g., steric, electronic, topological) to quantify aspects of a molecule's structure. nih.gov By correlating these descriptors with observed biological activity, a mathematical model is generated. For example, 3D-QSAR studies generate steric and electrostatic contour maps, which visually indicate regions where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, providing a structural framework for designing new, more potent inhibitors. nih.gov Various statistical methods, including multiple linear regression (MLR) and genetic algorithms, are employed to build and validate these predictive models. nih.gov
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as an indazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). rsc.orgderpharmachemica.com This technique is widely used to understand the binding mode of indazole compounds and to rationalize their observed biological activities.
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. nih.govderpharmachemica.comtandfonline.com For example, docking simulations of indazole derivatives into the active site of the aromatase enzyme helped identify potential anti-breast cancer agents by predicting their binding affinities and specific contacts with key amino acid residues like Arg115 and Met374. derpharmachemica.com Similarly, docking was used to predict the binding modes of indazole derivatives against the Leishmania trypanothione (B104310) reductase enzyme. tandfonline.com These simulations, often followed by more computationally intensive molecular dynamics (MD) simulations, help to confirm the stability of the predicted binding pose and provide a deeper understanding of the ligand-receptor complex. nih.gov
Design and Synthesis of Compound Libraries for SAR
A cornerstone of SAR studies is the design and synthesis of compound libraries, which are collections of structurally related molecules. nih.govnih.gov By systematically varying substituents at different positions on the indazole scaffold, researchers can comprehensively probe the chemical space around a lead compound.
Strategies for library design often involve structure-guided or knowledge-based approaches, where information from crystal structures or previous SAR data is used to design the next generation of compounds. nih.gov Common chemical diversification strategies include:
Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties. nih.gov
Homologation: Systematically increasing the length of an alkyl chain. nih.gov
Positional Isomerism: Moving substituents to different positions on the indazole ring. nih.gov
These designed libraries are then synthesized and their biological activity is evaluated. The resulting data is used to build and refine SAR models, leading to a cycle of design, synthesis, and testing that drives the optimization of lead compounds into potential drug candidates. nih.govresearchgate.neteurekaselect.com
Applications in Agrochemical and Material Sciences
Agrochemical Development
The development of new agrochemicals is critical for ensuring food security and managing agricultural pests and weeds. Indazole derivatives have emerged as a promising class of compounds in this sector.
Methyl 1H-indazole-4-carboxylate and its derivatives are instrumental in the design of modern pesticides and herbicides. The core indazole structure can be modified to interact with specific biological targets in insects and weeds, leading to the development of effective crop protection agents.
One notable example of an insecticide derived from the indazole-4-carboxylic acid scaffold is Indazapyroxamet . bcpcpesticidecompendium.org This compound is chemically identified as N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide and is recognized for its insecticidal properties. bcpcpesticidecompendium.org The synthesis of such carboxamides often starts from the corresponding carboxylic acid or its ester, highlighting the role of precursors like this compound. A Korean patent describes an insecticide mixture containing 2-(3-pyridinyl)-2H-indazole-4-carboxylic acid, further underscoring the importance of this structural motif in pesticide development. google.com
In the realm of herbicides, carboxylic acid derivatives have been a cornerstone for over seven decades. google.com Research into novel herbicidal compounds has explored various heterocyclic structures. For instance, a study on new 1H-indazole-3-carboxamide derivatives demonstrated their potential as active agents. researchgate.net While this study focused on the 3-carboxamide isomers, it points to the general utility of the indazole carboxamide framework in creating herbicidal molecules. Similarly, research on indole-3-carboxylic acid derivatives has shown significant herbicidal activity by targeting the auxin receptor protein TIR1. ossila.com These findings suggest that the indazole-4-carboxylate structure is a viable scaffold for designing new herbicides that may act on similar biological pathways.
Table 1: Examples of Agrochemicals and Precursors based on the Indazole-4-Carboxylic Acid Scaffold
| Compound Name | Chemical Structure | Application | Reference |
|---|---|---|---|
| Indazapyroxamet | N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide | Insecticide | bcpcpesticidecompendium.org |
| 2-(3-pyridinyl)-2H-indazole-4-carboxylic acid | Intermediate for insecticides | google.com | |
| 1H-Indazole-3-carboxamide derivatives | Investigated for herbicidal activity | researchgate.net |
Plant growth regulators are crucial for controlling various aspects of plant development, from seed germination to crop yield. While direct research on this compound as a plant growth regulator is not extensively documented, the broader class of heterocyclic carboxylic acids and their derivatives is known to influence plant physiology. nih.govmdpi.com For example, Indole (B1671886) Acetic Acid (IAA), a well-known natural auxin, plays a vital role in numerous plant growth processes. nih.gov The structural similarity of the indazole ring to the indole ring suggests that indazole-based compounds could potentially mimic or interfere with natural plant hormone functions.
Research has shown that certain indazole carboxylic acid derivatives can impact biological processes that are relevant to plant development, although these studies have often been focused on other applications. For instance, some indazole derivatives have been investigated for their effects on spermatogenesis, which involves complex cellular signaling that can have parallels in other biological systems. nih.gov The development of synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), for herbicidal and growth regulation purposes further illustrates the potential of designing small molecules to modulate plant growth. mdpi.com Therefore, this compound represents a potential starting point for synthesizing novel candidates for plant growth regulators, though more targeted research in this specific area is needed.
Material Science Innovations
The versatility of the indazole ring structure also extends to material science, where it can be incorporated into various materials to achieve specific properties.
This compound can be utilized as a monomer or a precursor to monomers for the synthesis of novel polymers. A notable application is in the creation of coordination polymers. Research has demonstrated the formation of novel 2D-coordination polymers through the solvothermal reaction of 1H-indazole-4-carboxylic acid with transition metal ions. rsc.org These materials exhibit interesting magnetic and luminescence properties, with a copper-based polymer showing an unusual spin-canted effect and a cobalt-based material behaving as a field-induced single-molecule magnet. rsc.org The synthesis of these coordination polymers directly from the carboxylic acid form highlights the potential of its methyl ester derivative as a starting material for similar polymeric structures.
Indazole derivatives have been recognized for their utility as anticorrosive agents, which is a critical function in the development of protective coatings. researchgate.net While specific studies detailing the use of this compound in coatings are not prevalent, the known anticorrosive properties of the indazole scaffold suggest its potential in this application. These compounds can form a protective layer on metal surfaces, preventing or inhibiting the corrosion process. The ability to functionalize the indazole ring allows for the tuning of its properties to enhance adhesion and durability when incorporated into a coating formulation.
The highly conjugated system of the indazole ring makes it an attractive component for materials used in organic electronics. ossila.com Derivatives of indazole can be designed to have specific electronic and photophysical properties, making them suitable for applications such as dye-sensitized solar cells (DSSCs) and as components of triplet photosensitizers. ossila.com For example, 4-fluoro-1H-indazole, an analogue of the core structure of this compound, is used to create electronically active materials. The fluorine substitution helps in tuning the energy gap of the molecule and facilitates intermolecular interactions like π-π stacking, which are crucial for charge transport in organic semiconductors. ossila.com
In the field of liquid crystals, the molecular shape is a key determinant of mesomorphic behavior. nih.gov The incorporation of heterocyclic rings, such as furan, into molecular structures has been shown to influence liquid crystalline properties. nih.gov Although specific liquid crystals based on this compound are not widely reported, the rigid, rod-like nature of the indazole core suggests its potential as a mesogenic unit. By attaching flexible alkyl chains to the indazole-4-carboxylate scaffold, it is theoretically possible to design new liquid crystalline materials with unique phase behaviors.
Table 2: Potential Material Science Applications of the Indazole-4-Carboxylate Scaffold
| Application Area | Potential Role of Indazole-4-Carboxylate | Key Properties and Research Findings | References |
|---|---|---|---|
| Coordination Polymers | Ligand for metal ions | Formation of 2D structures with magnetic and luminescent properties. | rsc.org |
| Anticorrosive Coatings | Corrosion inhibitor | Indazole scaffold can form protective layers on metal surfaces. | researchgate.net |
| Organic Electronics | Chromophore unit | Highly conjugated system, potential for tuning energy gaps and intermolecular interactions. | ossila.com |
| Liquid Crystals | Mesogenic core | The rigid structure is a potential building block for new liquid crystalline materials. | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For indazole derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.
In the study of difluorinated 3-methyl-1H-indazoles, researchers utilized multinuclear NMR to fully characterize the compounds in both solution and solid states. researchgate.net This comprehensive analysis included the assignment of ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts, providing a detailed electronic map of the molecules. researchgate.net For instance, the nitration of 6,7-difluoro-3-methyl-1H-indazole to form 6,7-difluoro-3-methyl-5-nitro-1H-indazole resulted in predictable shifts in the NMR spectra due to the strong electron-withdrawing nature of the nitro group. researchgate.net
Similarly, the reaction of NH-indazoles with formaldehyde (B43269) was studied using both solution and solid-state NMR, which was instrumental in characterizing the resulting (1H-indazol-1-yl)methanol derivatives. acs.org The chemical shifts observed in the ¹H NMR spectra, particularly the disappearance of the NH proton signal and the appearance of new signals corresponding to the hydroxymethyl group, confirmed the N1-substitution. acs.org
Table 1: Representative ¹H NMR Data for Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | δ 7.74 – 7.71 (m, 4H), 7.54 – 7.50 (m, 2H), 7.44 – 7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H) rsc.org |
| 1-mesityl-3-methyl-1H-indazole | CDCl₃ | δ 7.74 (d, J = 8.1 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.16 (t, J = 7.4 Hz, 1H), 6.99 – 6.97 (m, 3H), 2.67 (s, 3H), 2.37 (s, 3H), 1.89 (s, 6H) rsc.org |
Table 2: Representative ¹³C NMR Data for Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | δ 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 rsc.org |
| 1-mesityl-3-methyl-1H-indazole | CDCl₃ | δ 142.6, 41.2, 138.7, 137.1, 134.5, 129.0, 126.6, 123.1, 120.3, 119.9, 109.6, 21.2, 17.4, 12.1 rsc.org |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the calculation of the molecular formula.
In the investigation of the metabolism of synthetic cannabinoids like MDMB-CHMINACA, which contains an indazole-3-carboxamide core, HRMS was crucial. nih.gov It enabled the identification of various metabolites by providing accurate masses for both the precursor ion and its fragments. nih.gov For example, a metabolite of C₁₅H₁₅N₂O₂S was identified with a calculated m/z of 287.0849 for the [M+H]⁺ ion, and the found value was 287.0852, confirming its elemental composition. rsc.org
The predicted collision cross section (CCS) values for different adducts of Methyl 1H-indazole-4-carboxylate, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated, providing further structural information. uni.lu
Table 3: HRMS Data for a Representative Indazole Derivative
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| C₁₅H₁₄N₂O₂S [M+H]⁺ | ESI | 287.0849 | 287.0852 rsc.org |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
The FTIR spectrum of an indazole derivative will typically show characteristic peaks for the N-H stretch of the indazole ring, C=O stretch of the carboxylate group, and various C-H and C=C stretching and bending vibrations of the aromatic system. For instance, the FTIR spectrum of 1H-Indazole-4-carboxylic acid has been reported and used as a reference for the characterization of novel coordination polymers based on this ligand. researchgate.net The spectra of these polymers showed shifts in the characteristic bands of the carboxylate group upon coordination to metal ions. researchgate.net
In a study of various indazole derivatives, the IR spectra, recorded using KBr pellets, showed characteristic absorption bands. For 3-methyl-1-phenyl-1H-indazole, peaks were observed at 1594, 1507, 1443, and 750 cm⁻¹. rsc.org For another derivative, the spectrum displayed bands at 1587, 1510, 1439, 1146, and 756 cm⁻¹. rsc.org The gas-phase IR spectrum of indazole itself has been recorded and assigned, providing a benchmark for the vibrational modes of the isolated molecule, free from intermolecular interactions present in the solid state.
X-ray Crystallography and Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.
The crystal structure of several indazole derivatives has been determined, offering valuable insights into their solid-state conformation and packing. For example, the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid revealed that the molecules form inversion dimers through O-H···O hydrogen bonds. researchgate.net In the case of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, an intermediate for synthetic cannabinoids, the indazole ring was found to be nearly coplanar with the ester moiety, suggesting conjugation. nih.goviucr.org The crystal packing was stabilized by weak hydrogen-bond-like interactions and C-H···π interactions. nih.goviucr.org
The synthesis of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a structural isomer of a known antitubercular agent, was confirmed by X-ray crystallography. nih.gov The analysis revealed a twisted conformation with a significant dihedral angle between the benzimidazole (B57391) and pyrimidine (B1678525) rings. nih.gov
Table 4: Crystallographic Data for Representative Indazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1-Methyl-1H-indazole-3-carboxylic acid | Monoclinic | P2₁/n | Forms inversion dimers via O-H···O hydrogen bonds. | researchgate.net |
| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | - | - | Indazole ring and ester moiety are nearly coplanar; stabilized by weak hydrogen bonds and C-H···π interactions. | nih.goviucr.org |
| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | Monoclinic | P2₁/n | Twisted conformation with a dihedral angle of 84.11 (3)° between the benzimidazole and pyrimidine mean planes. | nih.gov |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While less commonly reported for simple organic molecules compared to other techniques, XPS can provide valuable information about the surface chemistry of indazole-containing materials, such as coordination polymers or functionalized surfaces.
For instance, XPS analysis has been used to characterize carbon dots functionalized with imidazole (B134444) derivatives. researchgate.net Although not directly on this compound, this demonstrates the utility of XPS in probing the elemental composition and chemical states of nitrogen and other elements within similar heterocyclic systems, which could be applied to study its interactions or incorporation into larger systems.
Computational Chemistry and Theoretical Methodologies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying indazole derivatives and other heterocyclic systems. nih.govnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. DFT calculations are instrumental in predicting a wide range of molecular properties, from geometries and energies to electronic structure and reactivity descriptors. nih.gov For instance, DFT has been successfully used to study the metabolic pathways of indazole-3-carboxamide synthetic cannabinoids and to investigate the reaction mechanisms of indazoles with other reagents. nih.govnih.gov
A fundamental application of DFT is the geometry optimization of a molecule's structure. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For indazole derivatives, DFT calculations are used to predict bond lengths, bond angles, and torsion angles. nih.gov These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational method. acs.org Studies on related indazole structures show that the indazole ring system is essentially planar. nih.govresearchgate.net The optimization process also helps in understanding the orientation of substituent groups, such as the methyl carboxylate group, relative to the bicyclic indazole core. acs.org
Table 1: General Molecular Information for Methyl 1H-indazole-4-carboxylate
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | sigmaaldrich.comuni.luchemicalbook.com |
| Molecular Weight | 176.17 g/mol | sigmaaldrich.comchemicalbook.comresearchgate.net |
| CAS Number | 192945-49-6 | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
| Appearance | Off-white to yellow solid | chemicalbook.com |
| Melting Point | 133-138 °C | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
DFT calculations are employed to map the energy profile of chemical systems and processes. This includes determining the relative stabilities of different isomers, conformers, and tautomers. For the indazole skeleton, a key aspect is the energy difference between the 1H- and 2H-tautomers. researchgate.net Theoretical studies consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. nih.govresearchgate.net This energy difference, calculated to be around 15 kJ·mol⁻¹, is crucial for understanding the compound's reactivity and predominant form in equilibrium. nih.gov Energy profile analysis can also be used to study reaction pathways, locate transition states, and calculate activation energies, providing insight into reaction mechanisms. acs.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. nih.gov In studies of related heterocyclic compounds, DFT is used to calculate the energies of these frontier orbitals and predict sites of reactivity. nih.gov
Table 2: Principles of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron donor; associated with nucleophilicity and basicity. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor; associated with electrophilicity and acidity. youtube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of molecular stability and chemical reactivity. nih.gov |
The acid dissociation constant (pKa) is a measure of a compound's acidity. For this compound, the relevant acidic proton is on the indazole nitrogen (N-H). Computational methods, including DFT, can be used to predict pKa values. The predicted pKa for this compound is approximately 12.43. chemicalbook.com The acidity of the N-H bond in indazoles is influenced by the electronic nature of the ring and its substituents. The parent indazole has an experimental pKa of around 13.9. researchgate.net Computational pKa calculations typically involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a continuum solvation model to simulate the effects of the medium.
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. Computational studies using DFT and other high-level methods are essential for evaluating the relative stabilities of these tautomers. researchgate.net For the parent indazole molecule, theoretical calculations have established that the 1H-tautomer is more stable than the 2H-tautomer by approximately 2.3-3.5 kcal/mol (about 10-15 kJ/mol). nih.govresearchgate.net This preference for the 1H form is a general feature for many indazole derivatives and is critical for predicting their chemical behavior, as the two tautomers exhibit different reactivity patterns and spectroscopic properties. The presence of the carboxylate group at the 4-position can influence this equilibrium, but the 1H-tautomer is expected to remain the major form.
Molecular Dynamics Simulations (Implicit)
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. bohrium.com In the context of this compound, MD simulations can reveal its conformational dynamics, flexibility, and interactions with its environment.
Implicit solvent models are a computationally efficient alternative to explicit solvent simulations, where the solvent (e.g., water) is treated as a continuous medium rather than individual molecules. bohrium.comnih.gov This approach significantly reduces the number of atoms in the system, allowing for longer simulation timescales. bohrium.com Popular implicit solvent models include Generalized Born (GB) models and those based on the solvent-accessible surface area (SASA). nih.gov
While specific MD simulation studies focused solely on this compound are not extensively documented in the reviewed literature, the methodology is widely applied to similar biomolecular systems. researchgate.net Such simulations would be invaluable for:
Conformational Analysis: Determining the preferred three-dimensional shapes of the molecule in a solution, which influences its ability to bind to biological targets.
Binding Free Energy Calculations: Estimating the affinity of this compound for a protein target, a critical step in drug design. nih.gov
Understanding Stability: Assessing how the solvent environment influences the stability of different tautomers or rotamers of the molecule.
The use of implicit solvent models in MD simulations represents a balance between computational cost and physical accuracy, making it a key technique for the large-scale screening and initial characterization of drug candidates. nih.govresearchgate.net
Quantum Chemical Parameters in Reactivity Studies
Quantum chemical calculations are employed to determine the electronic structure of a molecule, which governs its chemical reactivity. mdpi.com For this compound, these calculations provide key parameters that predict its behavior in chemical reactions. The effectiveness of a molecule as a corrosion inhibitor, for instance, has been shown to relate directly to its electronic and molecular structure. mdpi.com
Key quantum chemical parameters include:
HOMO (Highest Occupied Molecular Orbital) Energy (EHOMO): This orbital is associated with the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater tendency to act as a nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital) Energy (ELUMO): This orbital is associated with the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater tendency to act as an electrophile.
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
These parameters allow for the prediction of reactive sites within the molecule, identifying where it is most likely to undergo nucleophilic or electrophilic attack. mdpi.com While specific experimental values for this compound are not detailed in the search results, theoretical calculations at levels like the B3LYP/6-311++G(d,p) have been successfully used for related indazole structures to provide a sound basis for experimental observations. acs.orgnih.gov
Table 1: Key Quantum Chemical Parameters and Their Significance in Reactivity
| Parameter | Description | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Theoretical Studies on Formation and Stabilization
Theoretical studies have been instrumental in elucidating the formation mechanisms and stability of the indazole ring system. Research combining experimental and theoretical approaches on the synthesis of 1H-indazole has proposed mechanisms for the crucial cyclization step. researchgate.net
One key finding is that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer, which explains its prevalence. researchgate.net Theoretical calculations help to prove that certain previously suggested mechanisms are not feasible, leading to the proposal of more accurate models, such as a hydrogen-bond-propelled mechanism for cyclization. researchgate.net
Predictive Modeling for Biological Activity
In silico predictive modeling is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential biological activity and pharmacokinetic profile before costly synthesis and experimental testing. nih.gov For this compound, such models can predict its behavior within a biological system. The indazole scaffold itself is present in numerous compounds investigated for a range of cardiovascular and other diseases, highlighting the importance of predictive studies for its derivatives. nih.gov
ADMET studies predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a drug candidate. frontiersin.org These predictions are crucial for weeding out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.gov Various computational tools and webservers are available to perform these predictions based on the molecule's structure. nih.govneliti.com
For this compound, in silico tools can provide valuable data on its drug-likeness. For example, properties like lipophilicity (e.g., XlogP) are critical for predicting absorption and membrane permeability. frontiersin.org The predicted collision cross section (CCS) provides information related to the molecule's shape and size, which can influence its distribution and interaction with other molecules. uni.lu
Table 2: Predicted Physicochemical and ADMET-Related Properties for this compound
| Property | Predicted Value | Significance | Source |
| Molecular Formula | C₉H₈N₂O₂ | Basic chemical identity. | uni.lu |
| Monoisotopic Mass | 176.05858 Da | Precise mass used in mass spectrometry. | uni.lu |
| XlogP | 1.4 | A measure of lipophilicity, suggesting reasonable absorption and permeation characteristics. | uni.lu |
| Predicted CCS ([M+H]⁺) | 134.0 Ų | Collision Cross Section for the protonated molecule, relating to its size and shape in the gas phase. | uni.lu |
| Predicted CCS ([M+Na]⁺) | 144.4 Ų | Collision Cross Section for the sodium adduct. | uni.lu |
| Predicted CCS ([M-H]⁻) | 135.4 Ų | Collision Cross Section for the deprotonated molecule. | uni.lu |
This data is based on computational predictions.
These predicted values suggest that this compound has physicochemical properties within the range typically considered favorable for drug candidates. Further in silico studies could explore its potential to be a substrate for metabolic enzymes or transporters, and predict potential toxicities. frontiersin.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Catalysts
The future of synthesizing Methyl 1H-indazole-4-carboxylate and its derivatives is geared towards discovering more efficient, selective, and versatile catalytic systems. While traditional methods exist, emerging research is focused on transition-metal-catalyzed C-H functionalization, which offers an atom-economical approach to creating complex molecules. chim.it Recent studies have highlighted palladium-catalyzed oxidative C7-arylation of 1H-indazoles bearing electron-withdrawing groups, a reaction directly applicable to the this compound core. chim.it This method allows for the direct formation of new carbon-carbon bonds on the benzene (B151609) portion of the heterocycle.
Furthermore, catalysts involving other transition metals such as rhodium (Rh), cobalt (Co), and copper (Cu) are being explored to achieve different reactivities and selectivities. nih.gov For instance, Rh(III)-catalyzed double C-H activation and Co/Cu synergistic catalytic systems have been developed for synthesizing functionalized 1H-indazoles. nih.gov Beyond expensive metals, there is a push towards more economical and benign catalysts. Research into Cu(OAc)₂-mediated N-N bond formation and even metal-free synthesis pathways, such as those involving the rearrangement of nitroisatins, represents a significant area of future exploration. nih.govresearchgate.net The development of novel ligands and catalysts is expected to provide access to a wider array of substituted indazole derivatives with high precision and yield. nih.govnih.gov
| Catalytic System | Reaction Type | Significance |
| Palladium (Pd) | Oxidative C7-Arylation | Direct C-H functionalization of the indazole core. chim.it |
| Rhodium (Rh) | C-H Activation/Amination | Provides routes to bifunctionalized indazole products. nih.govmdpi.com |
| Copper (Cu) | N-N Bond Formation | Lower cost catalyst for key cyclization steps. nih.gov |
| Metal-Free | Rearrangement/Cyclization | Avoids heavy metal contamination in final products. researchgate.net |
Design of Next-Generation Biologically Active Indazole Derivatives
The this compound scaffold is a cornerstone in the design of next-generation therapeutics, primarily targeting cancer and metabolic diseases. The indazole nucleus is recognized as a privileged structure in drug discovery, and future designs aim to enhance potency, selectivity, and pharmacokinetic properties. nih.govrsc.org
In oncology, research is moving beyond initial kinase inhibitors toward highly selective and multi-targeted agents. Derivatives are being designed as potent inhibitors of key signaling proteins like Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Polo-Like Kinase 4 (PLK4). rsc.orgnih.gov The design process often involves structure-based approaches, where high-resolution crystal structures of target proteins guide the modification of the indazole scaffold to maximize binding affinity and specificity. rsc.org Another critical area is the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, where indazole derivatives are being engineered to possess improved properties, such as the ability to cross the blood-brain barrier for treating brain cancers.
In the realm of metabolic disorders, derivatives of this compound are being actively investigated as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. tandfonline.com By inhibiting these enzymes, the compounds can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. tandfonline.com Future work will focus on optimizing these derivatives to achieve superior inhibitory activity compared to existing drugs like acarbose, while also ensuring safety and minimizing off-target effects. researchgate.net
| Therapeutic Target Class | Specific Examples | Disease Area |
| Protein Kinases | FGFR, VEGFR, TRKs, ITK, PDK1 | Cancer rsc.orgnih.gov |
| DNA Repair Enzymes | PARP1 | Cancer rsc.org |
| Carbohydrate-Digesting Enzymes | α-Amylase, α-Glucosidase | Type 2 Diabetes tandfonline.com |
| Other Targets | Trypanothione (B104310) Reductase | Leishmaniasis nih.gov |
Mechanistic Elucidation of Undiscovered Biological Pathways
While much research on indazole derivatives focuses on inhibiting well-established enzymes and receptors, a significant future avenue lies in uncovering novel biological roles and mechanisms. The potent and often specific nature of these compounds makes them excellent tools for chemical biology probes to explore cellular signaling. Future research will likely involve investigating the downstream consequences of target inhibition to map out broader network effects.
One emerging concept is that kinase inhibitors can induce off-target effects not just through non-specific binding, but through a phenomenon known as retroactivity, where inhibiting a downstream component of a signaling cascade can propagate a signal backward, affecting upstream elements. nih.gov Studying these retroactive effects could uncover previously unknown connections and feedback loops within cellular pathways. Furthermore, detailed kinetic studies are crucial to understand the precise mechanism of action, such as whether inhibition is competitive, non-competitive, or uncompetitive, which provides deeper insight into how these molecules interact with their targets. researchgate.net
Systematic screening of optimized indazole derivatives against broad panels of kinases and other enzymes can help identify unexpected targets. rsc.org Any newly identified interactions could illuminate novel functions for these proteins in disease and point toward new therapeutic strategies. For example, some indazole derivatives have been evaluated as inhibitors of nitric oxide synthases (nNOS and iNOS), suggesting a role in modulating inflammatory and neurological processes that extends beyond the more commonly studied areas of cancer and diabetes. nih.gov
Integration of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of indazole-based drugs. These computational tools can analyze vast datasets to identify subtle structure-activity relationships (SAR) that may not be apparent to human researchers. Molecular docking simulations are already a standard tool used to predict the binding modes of indazole derivatives within the active sites of target proteins, such as α-glucosidase and various kinases. rsc.orgtandfonline.com These predictions help rationalize observed biological activities and guide the synthesis of more potent analogues.
| Computational Tool | Application in Indazole Research | Desired Outcome |
| Molecular Docking | Predicts binding poses and interactions with target proteins. rsc.orgtandfonline.com | Rationalize SAR and guide the design of new derivatives. |
| Machine Learning Models | Analyze large datasets to identify complex SAR. | Predict biological activity and optimize molecular properties. |
| De Novo Design (AI) | Generate novel molecular structures with desired features. | Discover innovative and potent indazole-based drug candidates. |
| High-Throughput Screening Data Analysis | Optimize synthetic reaction conditions. rsc.org | Improve yield, selectivity, and scalability of synthesis. |
Sustainable and Green Chemistry Approaches in Synthesis
A critical future direction in the synthesis of this compound and its derivatives is the adoption of green and sustainable chemistry principles. The goal is to reduce the environmental impact of chemical production by minimizing waste, avoiding hazardous reagents, and lowering energy consumption. chim.itrasayanjournal.co.in
One of the most promising green techniques is microwave-assisted synthesis . This method often dramatically reduces reaction times from hours to minutes, increases product yields, and can be performed in greener solvents like water. rasayanjournal.co.injchr.orgheteroletters.org Another key technology is flow chemistry , where reactions are performed in a continuous stream rather than in a batch flask. Flow reactors offer enhanced safety, particularly when dealing with hazardous intermediates, improved heat transfer, and greater scalability, making the process more efficient and reproducible. acs.orgnih.gov
The choice of catalysts and solvents is also a major focus. Research is underway to develop reusable, heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, which can be easily separated from the reaction mixture and recycled. nih.gov There is also a strong emphasis on replacing traditional volatile organic solvents with greener alternatives. Successful indazole syntheses have been reported using water, ethanol-water mixtures, and polyethylene (B3416737) glycol (PEG-400) as reaction media. nih.govresearchgate.netktu.edu One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further contribute to sustainability by reducing solvent use and waste generation. researchgate.net
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. jchr.orgheteroletters.org | Faster reactions, higher yields, reduced side products. rasayanjournal.co.in |
| Flow Chemistry | Performing reactions in a continuous reactor system. acs.org | Increased safety, scalability, and reproducibility. nih.gov |
| Heterogeneous Catalysis | Using solid-phase catalysts that are easily recovered. nih.gov | Catalyst recyclability, reduced metal leaching into products. |
| Green Solvents | Utilizing environmentally benign solvents like water or PEG-400. nih.gov | Reduced toxicity and environmental pollution. |
| One-Pot Synthesis | Combining multiple synthetic steps into a single operation. researchgate.net | Reduced waste, time, and resource consumption. |
Q & A
Q. What are the key synthetic routes for preparing Methyl 1H-indazole-4-carboxylate, and how are reaction conditions optimized?
Answer: this compound is typically synthesized via Suzuki-Miyaura coupling or esterification. A representative protocol involves:
- Suzuki Coupling : Reacting a boronic acid derivative with a halogenated indazole precursor (e.g., 6-bromo-1H-indazole-4-carboxylate) using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C for 12–24 hours .
- Esterification : Hydrolysis of the methyl ester group under basic conditions (e.g., LiOH in THF/water) followed by re-esterification with methyl iodide .
Q. Optimization Factors :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 1–5 mol% Pd | Higher loading accelerates coupling but increases cost |
| Temperature | 80–100°C | Elevated temperatures improve reaction kinetics |
| Solvent system | Dioxane/H₂O (4:1) | Ensures solubility of polar/non-polar reactants |
Purification is achieved via flash chromatography (hexanes/EtOAc gradients) or preparative reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- HRMS (ESI−) : Exact mass matching calculated [M−H]⁻ (e.g., m/z 175.06 for C₉H₇N₂O₂⁻) with <1 ppm error .
- Chromatography : Retention time consistency (e.g., RT 9.5 min via HPLC) .
Q. What are the critical physical properties of this compound for experimental handling?
Answer: Key properties include:
- Molecular Weight : 176.17 g/mol .
- Density : ~1.324 g/cm³ .
- Storage : Stable at 2–8°C in sealed, dry containers to prevent hydrolysis .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃) .
Advanced Research Questions
Q. How do structural modifications (e.g., N-alkylation or aryl substitution) impact the biological activity of this compound derivatives?
Answer:
- N-Alkylation : Introducing groups like pyridin-4-ylmethyl (as in ) enhances interactions with hydrophobic enzyme pockets, improving potency in enzyme inhibition assays.
- Aryl Substitution : Electron-withdrawing groups (e.g., nitro) at the 6-position increase metabolic stability but may reduce solubility .
Q. Case Study :
- Derivative : 6-Phenyl-1-(pyridin-4-ylmethyl)-1H-indazole-4-carboxylic acid (from ).
- Activity : Shows inhibition of BasE, an adenylating enzyme in siderophore biosynthesis, with IC₅₀ values <1 µM .
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
Answer:
- Challenges : Poor crystal growth due to conformational flexibility; twinning in asymmetric units.
- Solutions :
Q. How can conflicting NMR or MS data for this compound derivatives be troubleshooted?
Answer:
- NMR Discrepancies :
- Impurity Peaks : Use deuterated solvents (e.g., DMSO-d₆) to suppress exchangeable protons.
- Dynamic Effects : Variable-temperature NMR to identify rotational barriers (e.g., hindered aryl rotation) .
- MS Anomalies :
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations :
- MD Simulations : Model solvent effects (e.g., THF vs. DMF) on reaction kinetics using GROMACS .
Q. How are enantiomerically pure derivatives of this compound synthesized, and what chiral resolution techniques are effective?
Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with Pd catalysts for enantioselective Suzuki coupling .
- Resolution Methods :
- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol eluents.
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
